molecular formula C10H10ClN3O2 B1313281 4-Chloro-6,7-dimethoxyquinazolin-2-amine CAS No. 221698-39-1

4-Chloro-6,7-dimethoxyquinazolin-2-amine

Cat. No.: B1313281
CAS No.: 221698-39-1
M. Wt: 239.66 g/mol
InChI Key: CIRYMDFNFDJALS-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxyquinazolin-2-amine is a chemical compound with the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6,7-dimethoxyquinazolin-2-amine is the alpha 1-adrenoceptor . Alpha 1-adrenoceptors are a type of protein found in various parts of the body, including the heart, blood vessels, and central nervous system. They play a crucial role in regulating the contraction of smooth muscles and secretion of certain hormones.

Mode of Action

This compound interacts with its target, the alpha 1-adrenoceptor, by binding to it with high affinity . This interaction can lead to changes in the receptor’s function, potentially altering the regulation of smooth muscle contraction and hormone secretion.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with alpha 1-adrenoceptors. By binding to these receptors, the compound could affect smooth muscle contraction and hormone secretion, potentially leading to changes in blood pressure regulation and neurotransmitter release .

Biochemical Analysis

Biochemical Properties

4-Chloro-6,7-dimethoxyquinazolin-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This binding can inhibit or activate the kinase activity, thereby influencing various signaling pathways. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, potentially affecting the cell’s ability to maintain genomic stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It can also affect cell proliferation by altering gene expression and cellular metabolism. For instance, this compound may downregulate genes involved in cell cycle progression, leading to cell cycle arrest .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition can disrupt signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of tumor growth and induction of apoptosis. At very high doses, this compound may exhibit toxic effects, including damage to normal tissues and organs. It is important to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and may bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can influence its efficacy and toxicity, as certain tissues may accumulate higher concentrations of the compound .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these organelles can affect its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

4-chloro-6,7-dimethoxyquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRYMDFNFDJALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444075
Record name 4-Chloro-6,7-dimethoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221698-39-1
Record name 4-Chloro-6,7-dimethoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dimethoxyquinazolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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